

Physical properties of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
Cat. No.:	B1355620
Get Quote	

Technical Guide: Physical Properties of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of the chemical compound **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**, with a focus on its boiling point and density. This document is intended to serve as a reference for professionals in research and development.

Compound Identification

- Chemical Name: **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**
- CAS Number: 62035-48-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₈H₁₇NO₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 159.23 g/mol [\[2\]](#)

Physical Properties

The physical characteristics of a compound are crucial for its handling, application, and process development. Below is a summary of the reported boiling point and density for **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**.

Physical Property	Value	Conditions
Boiling Point	258.9°C	at 760 mmHg[1]
80-89°C	at 3 Torr[2]	
Density	0.993 g/cm ³	Not specified
0.992 ± 0.06 g/cm ³	Predicted	

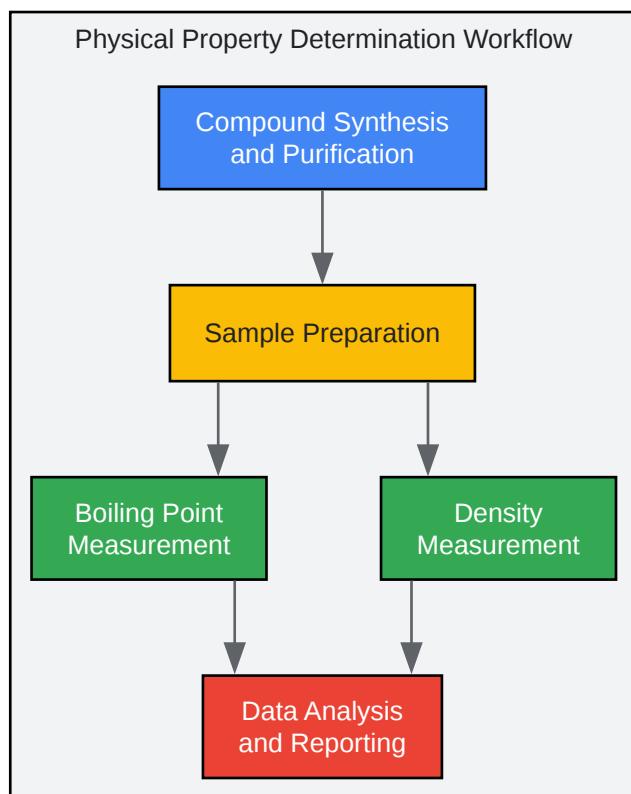
Experimental Protocols

Detailed experimental protocols for the determination of the boiling point and density of this specific compound are not available in the reviewed literature. However, standard laboratory procedures for these measurements are well-established.

General Methodology for Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation.

- Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed appropriately to measure the temperature of the vapor.
- Heating: The liquid in the distillation flask is heated gradually.
- Temperature Reading: The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses. This temperature is the boiling point at the recorded atmospheric pressure. For measurements at reduced pressure (vacuum distillation), a vacuum pump and a manometer are connected to the system.


General Methodology for Density Determination:

Density is the mass of a substance per unit volume. It is typically measured using a pycnometer or a hydrometer.

- Using a Pycnometer:
 - The mass of the clean, dry pycnometer is determined.
 - The pycnometer is filled with the sample liquid, and its mass is measured.
 - The mass of the pycnometer filled with a reference substance of known density (e.g., distilled water) at the same temperature is also determined.
 - The density of the sample is calculated using the masses and the known density of the reference substance.
- Using a Hydrometer:
 - The liquid is placed in a graduated cylinder.
 - A hydrometer is gently lowered into the liquid until it floats freely.
 - The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem.

Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine | 62035-48-7 | Benchchem [benchchem.com]
- 2. 3-(TETRAHYDROFURAN-2-YLMETHOXY)PROPAN-1-AMINE | 62035-48-7 [amp.chemicalbook.com]
- 3. 62035-48-7|3-((Tetrahydrofuran-2-yl)methoxy)propan-1-amine|BLD Pharm [bldpharm.com]
- 4. CAS # 62035-48-7, 3-(Tetrahydrofuran-2-Ylmethoxy)Propan-1-Amine: more information. [chemblink.com]

- To cite this document: BenchChem. [Physical properties of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine (boiling point, density)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1355620#physical-properties-of-3-tetrahydrofuran-2-ylmethoxy-propan-1-amine-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com